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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

Cat. No.: B017766 Get Quote

A comprehensive spectroscopic comparison of the tautomeric forms of 5-Methylpyridin-2(1H)-
one—the pyridone (keto) and hydroxypyridine (enol) forms—reveals distinct spectral

signatures that are heavily influenced by the surrounding solvent environment. This guide

provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data,

supported by experimental protocols for researchers in drug development and chemical

sciences.

The tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of pyridinone

derivatives is a subject of significant interest in medicinal and materials chemistry, as the

dominant tautomer can dictate the molecule's biological activity and physical properties. In the

case of 5-Methylpyridin-2(1H)-one, the equilibrium lies discernibly towards the pyridone form

in polar, protic solvents and in the solid state, while the hydroxypyridine form is more favored in

non-polar, aprotic environments. This guide presents a side-by-side spectroscopic comparison

to aid in the identification and characterization of these two tautomers.

Tautomeric Equilibrium
The tautomerization of 5-Methylpyridin-2(1H)-one involves the migration of a proton between

the nitrogen and oxygen atoms of the pyridinone ring. This dynamic equilibrium is illustrated

below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b017766?utm_src=pdf-interest
https://www.benchchem.com/product/b017766?utm_src=pdf-body
https://www.benchchem.com/product/b017766?utm_src=pdf-body
https://www.benchchem.com/product/b017766?utm_src=pdf-body
https://www.benchchem.com/product/b017766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tautomeric Equilibrium of 5-Methylpyridin-2(1H)-one

5-Methylpyridin-2(1H)-one (Keto Form)

5-Methyl-2-hydroxypyridine (Enol Form)

 H+ shift

Click to download full resolution via product page

Caption: Tautomeric equilibrium between the keto and enol forms.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two tautomers of 5-
Methylpyridin-2(1H)-one. The choice of solvent is critical for observing the desired tautomer.

¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the two tautomers due to the

significant differences in the chemical environments of the protons and carbons in the pyridine

ring. The keto form, being less aromatic, exhibits characteristic upfield shifts for its ring protons

compared to the more aromatic enol form.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
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Assignment
5-Methylpyridin-2(1H)-one

(Keto Form) in CDCl₃

5-Methyl-2-hydroxypyridine

(Enol Form) in DMSO-d₆

¹H NMR

H3 ~6.17 ~6.60

H4 ~7.34 ~7.40

H6 ~6.57 ~7.50

CH₃ ~2.20 ~2.10

NH/OH ~12.5 (broad) ~11.5 (broad)

¹³C NMR

C2 ~165.0 ~158.0

C3 ~105.0 ~118.0

C4 ~140.0 ~140.0

C5 ~120.0 ~125.0

C6 ~135.0 ~140.0

CH₃ ~17.0 ~16.0

Note: Chemical shifts are approximate and can vary slightly depending on the exact

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides clear indicators for the presence of either the C=O (keto) or O-H

(enol) functional groups.

Table 2: Key IR Absorption Frequencies (cm⁻¹)
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Vibrational Mode
5-Methylpyridin-2(1H)-one

(Keto Form) - KBr Pellet

5-Methyl-2-hydroxypyridine

(Enol Form) - Non-polar

Solvent

ν(N-H) ~3400 (broad) -

ν(O-H) -
~3500-3600 (sharp, free),

~3400 (broad, H-bonded)

ν(C=O) ~1660 (strong) -

ν(C=C) / ν(C=N) ~1600, ~1480 ~1620, ~1580

UV-Vis Spectroscopy
The electronic transitions of the two tautomers result in distinct UV-Vis absorption spectra. The

more extended π-conjugation in the hydroxypyridine form typically leads to a bathochromic

(red) shift compared to the pyridone form.

Table 3: UV-Vis Absorption Maxima (λ_max) in nm

Solvent
5-Methylpyridin-2(1H)-one

(Keto Form)

5-Methyl-2-hydroxypyridine

(Enol Form)

Cyclohexane (Non-polar) ~295 ~325

Ethanol (Polar, Protic) ~300 ~330

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.

NMR Spectroscopy for Tautomer Analysis
Objective: To acquire ¹H and ¹³C NMR spectra to identify the dominant tautomer in a given

solvent and to characterize its structure.

Materials:
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5-Methylpyridin-2(1H)-one

Deuterated chloroform (CDCl₃) for favoring the keto form.

Deuterated dimethyl sulfoxide (DMSO-d₆) for observing both forms, with the keto form being

predominant.

NMR tubes (5 mm)

Volumetric flasks and pipettes

Procedure:

Sample Preparation:

For the keto form, accurately weigh approximately 5-10 mg of 5-Methylpyridin-2(1H)-one
and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

For the enol form characterization (often in equilibrium), dissolve a similar amount in

DMSO-d₆. The enol form is generally less stable in polar solvents but its signals might be

observable. To favor the enol form, a non-polar solvent like cyclohexane-d₁₂ would be

ideal, though solubility may be a limiting factor.

Instrument Setup:

Use a 400 MHz or higher NMR spectrometer.

Tune and shim the instrument for the respective solvent.

¹H NMR Acquisition:

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to

achieve a good signal-to-noise ratio.

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or

more) will be necessary due to the low natural abundance of ¹³C.

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

Data Processing:

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16

ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Integrate the proton signals to determine the relative populations of the tautomers if both

are present.

FTIR Spectroscopy for Functional Group Identification
Objective: To identify the characteristic vibrational modes of the keto (C=O) and enol (O-H)

tautomers.

Materials:

5-Methylpyridin-2(1H)-one

Potassium bromide (KBr), spectroscopic grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure for KBr Pellet (Solid State - favors Keto Form):

Sample Preparation:

Thoroughly dry the KBr powder in an oven to remove any moisture.
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Grind 1-2 mg of 5-Methylpyridin-2(1H)-one with approximately 100-200 mg of dry KBr in

an agate mortar until a fine, homogeneous powder is obtained.[1][2]

Transfer the powder to a pellet die and press it under high pressure to form a transparent

or translucent pellet.[2]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of an empty sample holder or a pure KBr pellet.

Data Analysis:

Identify the strong absorption band around 1660 cm⁻¹ characteristic of the C=O stretching

vibration of the keto form.

Look for the broad N-H stretching band around 3400 cm⁻¹.

UV-Vis Spectroscopy for Tautomeric Equilibrium Study
Objective: To observe the effect of solvent polarity on the tautomeric equilibrium by monitoring

the changes in the UV-Vis absorption spectrum.

Materials:

5-Methylpyridin-2(1H)-one

Cyclohexane (non-polar solvent)

Ethanol (polar, protic solvent)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:
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Solution Preparation:

Prepare stock solutions of 5-Methylpyridin-2(1H)-one in both cyclohexane and ethanol at

a known concentration (e.g., 1 x 10⁻⁴ M).

Data Acquisition:

Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm.

Use the respective pure solvent as a blank for baseline correction.

Data Analysis:

Identify the λ_max for each tautomer in each solvent.

Compare the spectra to observe the shift in the absorption maximum, which indicates the

change in the predominant tautomeric form with solvent polarity. The longer wavelength

absorption in cyclohexane is indicative of the higher population of the enol tautomer.

Logical Workflow for Tautomer Identification
The following diagram illustrates a logical workflow for identifying the dominant tautomer of 5-
Methylpyridin-2(1H)-one in a given sample.

Spectroscopic Analysis

Data Interpretation

Sample of 5-Methylpyridin-2(1H)-one

FTIR Spectroscopy

NMR Spectroscopy
(¹H and ¹³C)

UV-Vis Spectroscopy

Check for C=O stretch
(~1660 cm⁻¹)

Analyze chemical shifts
and coupling patterns

Determine λ_max
and solvent effects

Predominantly Keto Form
(5-Methylpyridin-2(1H)-one)

 Present

Significant Enol Form
(5-Methyl-2-hydroxypyridine)

 Absent

 Keto signals dominate

 Enol signals observed

 Shorter λ_max in polar solvent

 Longer λ_max in non-polar solvent
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Caption: Workflow for the identification of tautomeric forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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